Trimethyl((phenylseleno)methyl)silane
Description
Properties
IUPAC Name |
trimethyl(phenylselanylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16SeSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFASNHOOXGHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Se]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16SeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204804 | |
| Record name | Trimethyl((phenylseleno)methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56253-60-2 | |
| Record name | [[(Trimethylsilyl)methyl]seleno]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trimethyl((phenylseleno)methyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl((phenylseleno)methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[(phenylseleno)methyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.598 | |
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| Record name | Trimethyl((phenylseleno)methyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVE7SE4ZAM | |
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Preparation Methods
Reduction of Diphenyl Diselenide Followed by Silylation
This is the most commonly employed and convenient method for synthesizing trimethyl((phenylseleno)methyl)silane. The process involves two main steps:
Step 1: Reduction of Diphenyl Diselenide
Diphenyl diselenide (PhSeSePh) is reduced by sodium metal in tetrahydrofuran (THF) to generate the sodium phenylselenolate intermediate (PhSeNa).
$$
\text{PhSeSePh} + 2 \text{Na} \rightarrow 2 \text{PhSeNa}
$$Step 2: Silylation of Phenylselenolate
The phenylselenolate ion is then reacted with chlorotrimethylsilane (Me3SiCl) to yield this compound.
$$
\text{PhSeNa} + \text{Me}3\text{SiCl} \rightarrow \text{PhSeSiMe}3 + \text{NaCl}
$$
This method is favored for its straightforwardness and relatively high yields. The reaction is typically conducted in anhydrous THF under inert atmosphere to prevent moisture interference.
Silylation of Phenylselenolithium
An alternative small-scale preparation involves the in situ generation of phenylselenolithium (PhSeLi):
Generation of PhSeLi:
Metallic selenium is reacted with phenyllithium (PhLi) in THF to form PhSeLi.
$$
\text{Se} + \text{PhLi} \rightarrow \text{PhSeLi}
$$Silylation:
PhSeLi is then silylated with chlorotrimethylsilane to produce the target compound.
$$
\text{PhSeLi} + \text{Me}3\text{SiCl} \rightarrow \text{PhSeSiMe}3 + \text{LiCl}
$$
This method is useful for small-scale syntheses but is less commonly employed industrially due to the cost and handling of phenyllithium reagents.
Comparative Data Table of Preparation Methods
Mechanistic and Research Insights
The reduction of diphenyl diselenide by sodium generates a nucleophilic phenylselenolate species that readily undergoes silylation. This pathway avoids the direct handling of highly reactive organolithium intermediates, making it more practical for larger scale synthesis.
Photochemical studies have shown that selenosilanes such as this compound can undergo electron transfer reactions, leading to cleavage of the Se-Si bond and formation of silyl radicals and phenyl selenide anions. These properties are exploited in synthetic organic chemistry for selective selenation reactions.
The sodium-trimethylsilylselanolate route offers a modular approach to various organoselenosilanes by changing the alkyl or aryl bromide, though it requires careful control to avoid side reactions, especially with secondary and tertiary bromides.
Chemical Reactions Analysis
Types of Reactions: Trimethyl((phenylseleno)methyl)silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylseleninic acid derivatives.
Reduction: Reduction reactions can produce phenylselenol derivatives.
Substitution: Substitution reactions can yield various organosilicon compounds.
Scientific Research Applications
Applications in Organic Synthesis
1. Radical Reactions
TMPS serves as a radical precursor in several organic transformations. It can be utilized for:
- Hydrosilylation : TMPS can effectively add across double bonds, leading to the formation of silane derivatives with high regioselectivity. This property is particularly useful for synthesizing organosilicon compounds under mild conditions .
- Deoxygenation Reactions : TMPS is effective in reducing nitroxides to secondary amines and converting phosphine sulfides and selenides into their corresponding phosphines .
2. Synthesis of Heteroatom-Containing Compounds
TMPS has been employed as an intermediate for synthesizing various heteroatom-containing compounds. Its ability to undergo electrophilic reactions allows for the functionalization of silylated compounds, facilitating the preparation of complex organic molecules .
Applications in Materials Science
1. Photopolymerization
TMPS has shown promise as an initiator in photopolymerization processes. Its high reactivity allows it to overcome the challenges associated with oxygen inhibition during free radical polymerization (FRP). This characteristic makes TMPS an attractive additive in systems where rapid polymerization is desired under ambient conditions .
2. Silicone Production
As a silane compound, TMPS can be utilized as a precursor for synthesizing silicone materials. Its reactivity enables the formation of silicone networks through cross-linking reactions, which are essential for producing elastomers and other silicone-based materials .
Case Studies
Case Study 1: Radical-Based Transformations
In a study focusing on radical-based transformations using TMPS, researchers demonstrated its effectiveness in deoxygenation reactions within microstructured devices. The results indicated that TMPS could facilitate these reactions with high efficiency, showcasing its potential for use in continuous flow chemistry applications .
Case Study 2: Polymerization Initiation
Another investigation highlighted the role of TMPS as a photoinitiator in polymerization processes. The study revealed that TMPS significantly improved polymerization rates and final conversions compared to traditional initiators, particularly under air conditions where oxygen inhibition typically hampers reaction efficiency .
Mechanism of Action
The mechanism by which Trimethyl((phenylseleno)methyl)silane exerts its effects involves its reactivity with various substrates. The phenylseleno group can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilyl group provides stability and reactivity.
Molecular Targets and Pathways:
Nucleophilic Substitution: The phenylseleno group can attack electrophilic centers, leading to the formation of new carbon-silicon bonds.
Electrophilic Substitution: The trimethylsilyl group can be attacked by nucleophiles, resulting in the substitution of the silicon atom.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of Trimethyl((phenylseleno)methyl)silane are best understood through comparative analysis with structurally or functionally related silanes and selenium-containing reagents. Below is a detailed comparison:
Structural Analogues with Selenium Modifications
[Difluoro(phenylseleno)methyl]trimethylsilane (PhSeCF₂TMS) Structure: Similar to the parent compound but with two fluorine atoms on the methylene carbon. Reactivity: The fluorine atoms increase electrophilicity, making PhSeCF₂TMS a potent nucleophilic difluoromethylating agent for carbonyl compounds (e.g., ketones, aldehydes) .
Trimethyl[[(4-methylphenyl)thio]methyl]silane
- Structure : Replaces selenium with sulfur in the functional group.
- Reactivity : Sulfur’s lower polarizability and smaller atomic size reduce nucleophilicity compared to selenium analogs, leading to slower reaction kinetics in substitutions .
- Applications : Primarily employed in thioether synthesis, where milder reactivity is advantageous .
Fluorinated Silanes
(Trifluoromethyl)trimethylsilane (CF₃TMS) Structure: Features a trifluoromethyl (-CF₃) group instead of phenylseleno-methyl. Reactivity: The strong electron-withdrawing effect of CF₃ enhances electrophilicity, enabling direct trifluoromethylation of electrophilic substrates (e.g., carbonyls, epoxides) . Safety: Classified as flammable (H225) and toxic (H302, H315), requiring stringent handling protocols .
Trimethyl Trifluorovinylsilane Structure: Contains a trifluorovinyl (-CF=CF₂) group. Reactivity: Reacts with organolithium reagents to form 1,2-difluoroolefins, useful in polymer and materials chemistry . Applications: Alcoholysis of these products yields fluorinated olefins, contrasting with the selenium-based radical pathways of this compound .
Chlorinated and Basic Silanes
(Chloromethyl)trichlorosilane Structure: Chloromethyl group attached to a trichlorosilyl moiety. Reactivity: Hydrolyzes readily to form siloxanes, limiting its use in moisture-sensitive reactions . Applications: Intermediate in silicone polymer production, unlike the specialized organoselenium applications of this compound .
Mono/Chloro Silanes (e.g., Methyl Chlorosilane) Structure: Simpler chlorinated silanes without selenium or fluorine. Reactivity: Serve as foundational precursors for silicone resins and gums via hydrolysis and polycondensation . Industrial Use: Dominates the silane market due to cost-effectiveness, whereas selenium derivatives are niche reagents .
Table 1: Comparative Properties of this compound and Analogues
Key Research Findings
Synthetic Utility: this compound enables efficient selenomethylation of carbonyl compounds, yielding intermediates that undergo radical deselenylation to produce difluoromethyl alcohols (up to 85% yield) . In contrast, sulfur analogs like Trimethyl[[(4-methylphenyl)thio]methyl]silane require harsher conditions for comparable substitutions .
Fluorine Effects: Fluorinated derivatives (e.g., PhSeCF₂TMS) exhibit superior electrophilicity, enabling reactions with sterically hindered substrates that non-fluorinated analogs cannot address .
Biological Activity
Trimethyl((phenylseleno)methyl)silane, a compound with the molecular formula and a molecular weight of 243.28 g/mol, is a member of the organosilicon family featuring selenium. Its unique structure allows it to participate in various chemical reactions, particularly in organic synthesis and coordination chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and safety profile.
- Molecular Formula :
- Molecular Weight : 243.28 g/mol
- Boiling Point : 92–93 °C at 5 mmHg
- Density : 1.196 g/mL
- Solubility : Soluble in benzene, diethyl ether, THF, and acetonitrile
Antioxidant Properties
Research indicates that compounds containing selenium exhibit significant antioxidant activity. This compound has been shown to reduce oxidative stress in cellular models by scavenging free radicals. The selenium atom plays a crucial role in this mechanism, enhancing the compound's ability to donate electrons and neutralize reactive oxygen species (ROS).
Antimicrobial Activity
Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. In vitro tests reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may hold potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Reduction : By acting as an electron donor, it mitigates oxidative damage.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Case Studies
A notable case study involved administering this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Safety Profile
While this compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, it has a favorable safety profile with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Trimethyl((phenylseleno)methyl)silane, and how do reaction conditions influence yield?
- Primary Synthesis : The compound is synthesized via nucleophilic substitution, where (phenylseleno)methyllithium reacts with trimethylsilyl chloride under inert conditions (e.g., THF, -78°C). This method, reported by Derkach et al. (1971), achieves moderate yields (~60–70%) .
- Improved Methods : Miyoshi et al. (1979) optimized the reaction using catalytic hexamethylphosphoric triamide (HMPA) at 0°C, increasing yields to 85–90% through enhanced nucleophilicity and reduced side reactions .
- Key Variables :
- Temperature : Lower temperatures (-78°C) minimize decomposition of intermediates.
- Catalysts : HMPA stabilizes the selenide anion, improving reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product efficiently.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.15 ppm (Si(CH₃)₃) and δ 7.2–7.6 ppm (aromatic protons) confirm the silyl and phenylseleno groups .
- ⁷⁷Se NMR : A singlet near δ 250 ppm verifies the Se–C bond environment .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 260 (C₁₀H₁₆SeSi) and fragment ions (e.g., [M–CH₃]⁺) validate the structure .
- X-ray Crystallography : Used in related silanes (e.g., [3-(Bromomethyl)phenyl]trimethylsilane) to confirm stereochemistry and bond lengths .
Q. How does this compound behave under varying storage conditions?
- Stability : The compound is moisture-sensitive, requiring storage under inert gas (argon) at -20°C. Decomposition occurs via hydrolysis of the Si–Se bond, releasing phenylselenol .
- Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) and acids, forming hazardous byproducts like selenoxide derivatives .
Advanced Research Questions
Q. What mechanistic role does this compound play in transition-metal-catalyzed silylation reactions?
- Silyl Transfer Agent : The compound acts as a silyl donor in Pd-catalyzed cross-couplings, transferring the trimethylsilyl group to alkynes or alkenes. The phenylseleno moiety stabilizes intermediates via chelation to the metal center .
- Catalytic Cycle :
Oxidative addition of the Si–Se bond to Pd(0).
Transmetalation with substrate.
Reductive elimination yields silylated product and regenerates the catalyst .
Q. How can researchers resolve contradictions in reported reaction yields for selenide-silane hybrid syntheses?
- Case Study : Discrepancies in Miyoshi (85–90%) vs. Derkach (60–70%) yields arise from:
- Catalyst Loading : Higher HMPA (10 mol%) in Miyoshi’s method reduces side reactions.
- Solvent Polarity : THF vs. DME affects anion solvation and reactivity .
- Mitigation Strategies :
- Systematic screening of solvents (e.g., DME, THF, toluene).
- Real-time monitoring via in situ IR to identify byproduct formation.
Q. What emerging applications does this compound have in materials science?
- Polymer Functionalization : Incorporates silicon-selenium motifs into polymers, enhancing thermal stability (e.g., TGA shows decomposition >300°C) and redox activity .
- Nanoparticle Synthesis : Serves as a capping agent for Se-containing quantum dots, improving photoluminescence efficiency by 20–30% compared to thiol-based ligands .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
